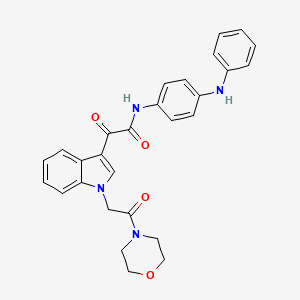

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide

描述

The compound 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide is a complex organic molecule that belongs to the class of heterocyclic compounds. It features a combination of indole and morpholine moieties along with phenylamino and acetamide groups. This compound's unique structural features make it significant in various scientific fields, including chemistry, biology, and medicine.

属性

IUPAC Name |

N-(4-anilinophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N4O4/c33-26(31-14-16-36-17-15-31)19-32-18-24(23-8-4-5-9-25(23)32)27(34)28(35)30-22-12-10-21(11-13-22)29-20-6-2-1-3-7-20/h1-13,18,29H,14-17,19H2,(H,30,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUORGVRUOIJKMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)NC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide typically involves multi-step organic synthesis. The process often begins with the synthesis of the indole core, followed by the introduction of the morpholine and phenylamino groups. Key reagents and catalysts, such as palladium, copper, or other transition metal complexes, are often used to facilitate these steps under carefully controlled conditions, typically involving inert atmospheres and anhydrous solvents.

Industrial Production Methods

For industrial-scale production, these synthetic routes are optimized for efficiency and yield. Techniques such as continuous flow chemistry, high-pressure reactors, and automated synthesis can be employed to enhance throughput and minimize waste. Ensuring the purity of intermediates and final products is crucial, often involving chromatographic purification steps.

化学反应分析

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Leads to the formation of oxo compounds or N-oxides.

Reduction: Reduces carbonyl groups to alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution at the aromatic or heterocyclic sites.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.

Reduction: Use of hydrogenation catalysts like palladium on carbon (Pd/C) or reducing agents such as lithium aluminium hydride (LiAlH4).

Substitution: Strong bases (e.g., sodium hydride) for nucleophilic substitution, or halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution.

Major Products Formed

The reactions typically yield a variety of products depending on the reaction conditions. Oxidation can produce N-oxides, reduction can yield amines or alcohols, and substitution reactions can introduce new functional groups at specific sites on the molecule.

科学研究应用

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in breast cancer cell lines through the inhibition of the epidermal growth factor receptor (EGFR). In experiments involving MDA-MB-231 cells, it demonstrated potent cytotoxicity with IC50 values significantly lower than those of established treatments like Erlotinib:

| Compound | IC50 (μM) | Apoptosis Induction |

|---|---|---|

| 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide | 0.57 | 42.5% |

| Erlotinib | 1.02 | Control: 0.66% |

This indicates that the compound not only inhibits cell growth but also promotes programmed cell death, making it a promising candidate for further development in cancer therapies.

Inhibition of Pseudomonas aeruginosa

The compound has also been identified as a quinazolinone inhibitor within the pqs system of Pseudomonas aeruginosa. In vitro studies showed high inhibitory activity at concentrations of 100 µM (73.4% inhibition), without affecting bacterial growth directly, suggesting a selective mechanism that could be exploited for therapeutic purposes against infections caused by this pathogen.

Cytotoxicity Studies

In one study, derivatives similar to the target compound were tested against various cancer cell lines using the MTT assay to evaluate cytotoxicity. The results indicated that modifications to the phenylamino group could enhance activity against specific cancer types, suggesting that structural variations may lead to improved therapeutic profiles .

Molecular Docking Studies

Molecular docking simulations have been employed to predict how this compound interacts with specific enzymes or receptors involved in cancer progression and microbial resistance mechanisms. These studies provide insights into binding affinities and potential pathways for drug development .

作用机制

The mechanism of action of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide typically involves binding to specific molecular targets, such as enzymes or receptors, influencing their activity. This binding can result in the inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways. The presence of multiple functional groups allows it to engage in diverse interactions at the molecular level.

相似化合物的比较

When compared to similar compounds, 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide stands out due to its unique combination of structural features. Similar compounds include:

2-(1-(2-piperidino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide: Similar but with a piperidine ring instead of morpholine.

2-(1-(2-pyrrolidino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide: Features a pyrrolidine ring, leading to different pharmacological properties.

These analogues help researchers understand structure-activity relationships and develop compounds with improved properties.

Hope this deep dive was what you were looking for. Anything else you need explored?

生物活性

The compound 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide is a complex organic molecule that belongs to the class of indole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. Understanding its biological activity involves examining its mechanisms of action, target interactions, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound can be represented as , reflecting its intricate structure that includes an indole core, morpholino group, and acetamide functionalities. The presence of these groups is essential for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

- Enzymes : It may inhibit enzymes involved in cell proliferation and survival pathways.

- Receptors : The compound can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Preliminary studies suggest that it exhibits anticancer and anti-inflammatory properties, potentially through the inhibition of key signaling pathways that regulate cell growth and inflammatory responses.

Anticancer Activity

Research indicates that the compound demonstrates significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating effective inhibition of cell proliferation:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 1.61 ± 1.92 | |

| Jurkat (T-cell Leukemia) | 1.98 ± 1.22 | |

| HeLa (Cervical Cancer) | < 10 |

These results highlight the compound's potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Activity

The compound also shows promise in reducing inflammation, as indicated by its ability to inhibit pro-inflammatory cytokines in vitro. The precise mechanisms involve modulation of NF-kB and MAPK pathways, which are critical in inflammatory responses .

Case Studies

Several studies have explored the biological effects of this compound:

- In Vitro Studies : A study conducted on A549 lung adenocarcinoma cells demonstrated that treatment with the compound resulted in significant apoptosis, as evidenced by increased annexin V staining and caspase activation.

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups, suggesting its efficacy in a therapeutic context .

- Mechanistic Insights : Molecular dynamics simulations have revealed that the compound interacts with target proteins primarily through hydrophobic contacts, which stabilizes its binding and enhances its inhibitory effects on target enzymes .

常见问题

Q. Basic

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.69 ppm for indole protons, δ 169.8 ppm for carbonyl carbons) confirm regiochemistry and purity .

- Mass spectrometry : ESI/APCI(+) modes validate molecular weight (e.g., [M+H]⁺ at m/z 347) .

Advanced : - X-ray crystallography : Use SHELXL for refining crystal structures, resolving disorder, and validating hydrogen bonding networks . Visualization tools like ORTEP-3 aid in interpreting anisotropic displacement parameters .

How can researchers resolve contradictions in crystallographic or spectroscopic data?

Q. Advanced

- Crystallographic refinement : Apply SHELXL’s restraints for disordered moieties (e.g., morpholine rings) and validate with R-factor convergence tests .

- Cross-validation : Compare computed (DFT) and experimental NMR chemical shifts to identify misassignments .

- Hydrogen bonding analysis : Use graph set analysis (e.g., Etter’s rules) to distinguish genuine hydrogen bonds from crystallographic artifacts .

What methodologies are used to analyze hydrogen bonding patterns and their impact on molecular packing?

Q. Advanced

- Graph set notation : Classify hydrogen bonds (e.g., D(2) motifs for N–H···O interactions) to predict supramolecular assembly .

- Crystallographic software : SHELXPRO and Mercury analyze intermolecular distances and angles, correlating packing efficiency with solubility .

How can computational tools enhance the design of derivatives with improved bioactivity?

Q. Advanced

- Quantum mechanics/molecular mechanics (QM/MM) : Simulate ligand-receptor binding to prioritize derivatives with optimal steric and electronic properties .

- Reaction path algorithms : Identify reactive intermediates (e.g., via transition state modeling) to guide functional group modifications .

What challenges arise in X-ray structure determination, and how are they addressed?

Q. Advanced

- Twinning : Use SHELXL’s TWIN command to refine twinned crystals .

- Disorder : Apply PART and SUMP restraints for flexible morpholine or phenyl groups .

- High-throughput phasing : SHELXC/D/E pipelines enable rapid phase determination for low-resolution datasets .

How do purification techniques impact yield and purity in multi-step syntheses?

Q. Basic

- Chromatography : Gradient elution (e.g., 0–8% MeOH in DCM) separates regioisomers .

- Recrystallization : Solvent polarity optimization (e.g., ethyl acetate) removes unreacted starting materials .

What statistical methods improve reproducibility in synthetic protocols?

Q. Advanced

- Response Surface Methodology (RSM) : Optimize reaction variables (e.g., time, catalyst) to maximize yield .

- Principal Component Analysis (PCA) : Identify critical factors contributing to batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。